molecular formula C12H13N3O2 B1328058 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1033463-40-9

5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1328058
CAS RN: 1033463-40-9
M. Wt: 231.25 g/mol
InChI Key: FIXFBBYSBPUJRC-UHFFFAOYSA-N
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Description

The compound "5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid" is a derivative of 1,2,3-triazole, a heterocyclic compound that has gained significant attention due to its presence in various biologically active molecules and potential use in pharmaceuticals. The triazole ring is a five-membered structure containing three nitrogen atoms, which can be functionalized to create a wide array of compounds with diverse chemical properties and biological activities.

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of azides and the application of cycloaddition reactions. For instance, a ruthenium-catalyzed cycloaddition protocol has been developed to synthesize 5-amino-1,2,3-triazole-4-carboxylic acid derivatives, which can be further modified to create triazole-based scaffolds . Another approach involves the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate to produce various acetylated products, showcasing the chemical versatility of triazole compounds . Additionally, the synthesis of triazole derivatives can be achieved through the reaction of amino-triazole-thione with aldehydes, as demonstrated in the preparation of a monohydrate crystal structure .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of the triazole ring, which can be substituted at various positions to alter the compound's properties. For example, the crystal structure of a triazole-thione derivative reveals dihedral angles between the triazole ring and other substituents, indicating the spatial arrangement of the molecule . Similarly, the structure of N'-(4-methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was elucidated using various spectroscopic techniques, confirming the identity of the synthesized compound .

Chemical Reactions Analysis

Triazole derivatives can participate in a range of chemical reactions, which are essential for their functionalization and application in drug synthesis. For instance, the synthesis of a broad-spectrum β-lactamase inhibitor involved the reaction of a triazole derivative with 6-aminopenicillanic acid . The reactivity of triazole compounds is also demonstrated in the synthesis of riboside derivatives, where Pd(0)-catalyzed cross-coupling reactions were employed .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure and substituents. These properties can be studied using techniques such as HPLC, GC-MS, FTIR, and NMR spectroscopy . The susceptibility to acetylation and the regioselectivity of reactions are important chemical properties that determine the outcome of synthetic procedures . Additionally, the presence of hydrogen bonds and C–H···π supramolecular interactions can stabilize the crystal structure of triazole derivatives .

Scientific Research Applications

π-Hole Tetrel Bonding in Ethyl 2-Triazolyl-2-Oxoacetate Derivatives

  • Ahmed et al. (2020) synthesized four triazole derivatives, including ethyl 2-(1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate. These compounds demonstrate π-hole tetrel bonding interactions, analyzed using Hirshfeld surface analysis and DFT calculations, relevant for understanding molecular interactions (Ahmed et al., 2020).

Triazole-Based Scaffolds in Drug Synthesis

  • Ferrini et al. (2015) discussed the synthesis of 5-amino-1,2,3-triazole-4-carboxylates for preparing peptidomimetics or biologically active compounds. This process involves overcoming challenges like the Dimroth rearrangement (Ferrini et al., 2015).

Synthesis of Triazole Derivatives

  • Liu et al. (2015) presented a new synthesis method for 1-methyl-4-phenyl-1H-1,2,3-riazole-5-formic acid, a crucial intermediate for various drugs. This highlights the role of triazole derivatives in drug synthesis (Liu et al., 2015).

Ring-Chain Tautomerism in Triazole Carboxylic Acids

  • Pokhodylo et al. (2022) synthesized 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, exploring its ring-chain tautomerism. Such studies are crucial for understanding chemical behaviors of triazole carboxylic acids (Pokhodylo et al., 2022).

Multi-Component Synthesis of Triazole

  • Vo (2020) conducted a study on the metal-free multi-component synthesis of 1,5-disubstituted 1,2,3-triazoles. The structure and antibacterial activities of these compounds were analyzed, highlighting the potential pharmaceutical applications (Vo, 2020).

Antimicrobial Activities of Triazole Derivatives

  • Jadhav et al. (2017) synthesized novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, exhibiting moderate to good antimicrobial activities. This research contributes to the development of new antimicrobial agents (Jadhav et al., 2017).

properties

IUPAC Name

5-methyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-3-5-10(6-4-8)7-15-9(2)11(12(16)17)13-14-15/h3-6H,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXFBBYSBPUJRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701151479
Record name 5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

1033463-40-9
Record name 5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033463-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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